2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid
Description
Classification within Pyridine Carboxylic Acid Derivatives
Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine, classified by the position of the carboxyl group on the heterocyclic ring. The three primary isomers include picolinic acid (2-carboxy), nicotinic acid (3-carboxy), and isonicotinic acid (4-carboxy). The subject compound, this compound, is a functionalized derivative of isonicotinic acid (4-pyridinecarboxylic acid) featuring:
- A carboxylic acid group at the 4-position.
- A methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino substituent at the 2-position.
This structure places it within the subclass of N-protected aminopyridinecarboxylic acids, where the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality.
Table 1: Comparison of Pyridinecarboxylic Acid Derivatives
| Compound Name | Substituent Position | Functional Groups |
|---|---|---|
| Isonicotinic acid | 4-carboxy | -COOH |
| 2-Aminonicotinic acid | 3-carboxy, 2-amino | -COOH, -NH2 |
| Target compound | 4-carboxy, 2-Boc-methylamino | -COOH, -N(CH3)Boc |
Historical Context in Chemical Research
The exploration of pyridinecarboxylic acids began in the early 20th century, driven by interest in vitamin B3 (nicotinic acid) and antitubercular agents like isoniazid. The introduction of protective groups, such as Boc, emerged in peptide chemistry during the 1950s, later extending to heterocyclic systems. The target compound’s synthesis reflects advancements in regioselective functionalization of pyridine rings, enabled by modern catalysts and coupling reagents. Early routes to isonicotinic acid involved oxidation of 4-picoline or ammoxidation processes, while contemporary methods leverage cross-coupling reactions to install complex substituents.
Significance in Organic Chemistry Research
This compound serves dual roles in synthetic chemistry:
- Building Block : The Boc-protected amino group enhances stability during multi-step syntheses, enabling its use in pharmaceuticals and agrochemicals.
- Ligand Design : The pyridine ring and carboxylate group facilitate coordination with metals, making it valuable in catalysis and materials science.
Its zwitterionic nature (due to the acidic -COOH and basic pyridine nitrogen) further enables unique reactivity in polar solvents, as demonstrated in studies on analogous 2-aminonicotinic acids.
Current Research Landscape
Recent studies focus on:
- Asymmetric Synthesis : Applications in chiral auxiliary design, particularly in exciton chirality methods for determining absolute configurations.
- Pharmaceutical Intermediates : Use in constructing kinase inhibitors and antimicrobial agents, where the Boc group aids in stepwise functionalization.
- Supramolecular Chemistry : Self-assembly into coordination polymers via metal-carboxylate interactions, as seen in isonicotinic acid-based frameworks.
Table 2: Key Applications in Recent Literature
| Application Area | Example Study | Reference |
|---|---|---|
| Catalysis | Ru complexes for hydrogenation | |
| Drug Discovery | Kinase inhibitor intermediates | |
| Chiral Analysis | Exciton chirality method reagents |
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14(4)9-7-8(10(15)16)5-6-13-9/h5-7H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFLDGXWILSPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid, commonly referred to as a pyridine carboxylic acid derivative, is a compound of significant interest in medicinal chemistry and agricultural applications. This article explores its biological activity, particularly its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1038694-07-3 |
| Molecular Formula | C12H16N2O4 |
| Molecular Weight | 252.27 g/mol |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Pyridine carboxylic acids are known to act as growth-regulator herbicides by mimicking plant hormones called auxins. This leads to abnormal growth patterns in susceptible plants, ultimately resulting in their death. The mechanism includes:
- Binding to Auxin Receptors : The compound binds to the receptors normally utilized by natural auxins, causing dysregulation in plant growth.
- Induction of Phytotoxic Effects : At lower concentrations, it can stimulate growth, while at higher concentrations, it induces leaf epinasty, stem curvature, and other growth abnormalities .
Biological Activity and Therapeutic Applications
Recent studies have indicated potential therapeutic applications for this compound beyond its use as a herbicide:
- Anti-inflammatory Properties : Research has shown that pyridine derivatives can inhibit specific kinases involved in inflammatory pathways. For instance, compounds similar to this compound have displayed IC50 values as low as 210 nM against TANK-binding kinase 1 (TBK1), suggesting a role in reducing inflammation .
- Cancer Research : The structural analogs of this compound have been explored for their ability to inhibit cancer cell proliferation through similar kinase inhibition pathways, indicating a potential for development into anticancer agents.
- Agricultural Applications : As a herbicide, it is effective against various broadleaf weeds and has been registered for use in several crops due to its low toxicity to mammals and non-target organisms .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Herbicidal Activity : A field study demonstrated that pyridine carboxylic acids effectively controlled weed populations in pastures with minimal impact on livestock health. The study highlighted the compound's low mammalian toxicity and its compatibility with integrated pest management strategies .
- Inflammation Modulation in Obesity : In a controlled experiment involving obese mice, derivatives of this compound were shown to promote IL-6 secretion and improve insulin sensitivity comparable to established anti-inflammatory agents like amlexanox .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of the target compound with three structurally related pyridine-4-carboxylic acid derivatives:
Physicochemical and Functional Comparisons
Solubility and Lipophilicity :
- The target compound exhibits lower aqueous solubility due to the hydrophobic Boc group. In contrast, the furan derivative (C₁₂H₁₂N₂O₃) has a polar furan ring, enhancing solubility in polar solvents .
- The cyclopentyl analog (C₁₂H₁₆N₂O₂) lacks a Boc group, resulting in intermediate lipophilicity .
Stability :
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. A common approach utilizes palladium or copper catalysts in solvents like DMF or toluene under controlled temperatures (60–100°C) to achieve cyclization . For the Boc-protected amine group, tert-butoxycarbonyl (Boc) introduction requires anhydrous conditions to prevent hydrolysis, with yields optimized by maintaining pH 8–9 using sodium bicarbonate . Purity (>99%) is confirmed via HPLC and NMR, with recrystallization in dichloromethane/hexane mixtures improving crystallinity .
Basic: Which analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- HPLC : To assess purity (>99%) and detect trace impurities, using a C18 column with UV detection at 254 nm .
- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) confirms the Boc group (δ 1.4 ppm for tert-butyl) and pyridine ring protons (δ 8.2–8.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 307.34 for related derivatives) .
Advanced: How can computational methods like quantum chemical calculations be integrated into synthesis optimization?
Methodological Answer:
Reaction path search algorithms (e.g., via density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD employs quantum calculations to model nucleophilic substitution at the pyridine ring, identifying optimal solvent-catalyst pairs (e.g., DMF with Pd(OAc)₂) . Machine learning can further analyze reaction databases to prioritize conditions with >80% predicted yield .
Advanced: How should researchers address discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer:
- Comparative SAR Analysis : Compare substituent effects (e.g., chlorophenyl vs. methyl groups) on target binding using docking simulations .
- Data Normalization : Account for variations in assay conditions (e.g., IC50 values under different pH or serum concentrations) .
- Controlled Replication : Repeat key experiments (e.g., antimicrobial assays) with standardized protocols to isolate structural contributions .
Advanced: What strategies mitigate stability issues during long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the Boc group .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track decomposition products like free amine derivatives .
- Lyophilization : For aqueous-soluble derivatives, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation .
Advanced: How do steric/electronic effects of the Boc group influence reactivity in nucleophilic reactions?
Methodological Answer:
- Steric Hindrance : The tert-butyl group reduces accessibility to the pyridine nitrogen, slowing alkylation rates by ~30% compared to unprotected analogs .
- Electronic Effects : The electron-withdrawing Boc group enhances electrophilicity at the pyridine C4 position, favoring nucleophilic aromatic substitution (e.g., with amines at 80°C) .
- Deprotection Kinetics : Trifluoroacetic acid (TFA) cleaves the Boc group in 2 hours at 25°C, confirmed by loss of δ 1.4 ppm in ¹H NMR .
Methodological: What experimental design considerations are critical when scaling synthesis from milligram to gram quantities?
Methodological Answer:
- Reactor Design : Transition from round-bottom flasks to jacketed reactors with precise temperature control (±1°C) to maintain yield consistency .
- Solvent Recovery : Implement distillation systems (e.g., rotary evaporators with cold traps) for DMF reuse, reducing waste by 40% .
- Safety Protocols : Use pressure-relief valves for exothermic steps (e.g., Boc deprotection) and FTIR monitoring to detect gaseous byproducts like CO₂ .
Advanced: How to resolve contradictory data in solubility measurements across different solvent systems?
Methodological Answer:
- Solvent Polarity Index : Correlate solubility with Hansen parameters (e.g., δD, δP) to explain anomalies in polar aprotic vs. protic solvents .
- Temperature Gradients : Perform van’t Hoff analysis (lnS vs. 1/T) to distinguish entropy-driven (e.g., in DMSO) vs. enthalpy-driven (e.g., in ethanol) solubility .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely reduce measured solubility .
Advanced: What methodologies optimize enantiomeric purity in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve enantiomers (Rf > 1.5) .
- Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation, achieving >95% ee in reduced intermediates .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to isolate desired enantiomers .
Methodological: How to design bioactivity assays accounting for potential metal chelation by the pyridine-carboxylic acid moiety?
Methodological Answer:
- Metal Screening : Pre-treat compounds with EDTA to chelate trace metals, then compare IC50 values with/without Zn²⁺ or Fe³⁺ supplementation .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal-ligand interactions (e.g., with Cu²⁺ at pH 7.4) .
- Control Experiments : Use methyl ester derivatives to block carboxylic acid-mediated chelation and isolate structural contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
